Cas no 886953-02-2 (4-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonylbenzonitrile)

4-4-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonylbenzonitrile is a specialized heterocyclic compound featuring a benzothiazole core functionalized with chloro and methoxy substituents, linked to a piperazine-carbonylbenzonitrile moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The chloro and methoxy groups enhance electron density and steric effects, while the piperazine spacer improves solubility and bioavailability. The benzonitrile group offers potential for further derivatization, broadening its utility in medicinal chemistry. Its well-defined synthetic pathway ensures high purity and reproducibility, making it suitable for applications in drug discovery, particularly as a scaffold for kinase inhibitors or antimicrobial agents. The compound's stability under standard conditions further supports its use in experimental settings.
4-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonylbenzonitrile structure
886953-02-2 structure
Product name:4-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonylbenzonitrile
CAS No:886953-02-2
MF:C20H17ClN4O2S
MW:412.892581701279
CID:5477802

4-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
    • 4-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonylbenzonitrile
    • Inchi: 1S/C20H17ClN4O2S/c1-27-16-7-6-15(21)18-17(16)23-20(28-18)25-10-8-24(9-11-25)19(26)14-4-2-13(12-22)3-5-14/h2-7H,8-11H2,1H3
    • InChI Key: NKKZAFNTDJHVNK-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(C(N2CCN(C3=NC4=C(OC)C=CC(Cl)=C4S3)CC2)=O)C=C1

4-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonylbenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2708-0355-2mg
4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
886953-02-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2708-0355-3mg
4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
886953-02-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2708-0355-4mg
4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
886953-02-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2708-0355-25mg
4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
886953-02-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2708-0355-15mg
4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
886953-02-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2708-0355-10μmol
4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
886953-02-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2708-0355-100mg
4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
886953-02-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2708-0355-2μmol
4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
886953-02-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2708-0355-5mg
4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
886953-02-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2708-0355-20mg
4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
886953-02-2 90%+
20mg
$99.0 2023-05-16

4-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonylbenzonitrile Related Literature

Additional information on 4-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonylbenzonitrile

Research Briefing on 4-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonylbenzonitrile (CAS: 886953-02-2)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of novel heterocyclic compounds, particularly those containing benzothiazole and piperazine moieties. Among these, 4-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonylbenzonitrile (CAS: 886953-02-2) has emerged as a promising candidate for therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

The compound, characterized by its unique benzothiazole-piperazine-carbonitrile scaffold, has been investigated for its role as a kinase inhibitor, with particular emphasis on its selectivity and potency against specific molecular targets. Recent studies published in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have elucidated its mechanism of action, revealing its ability to modulate key signaling pathways implicated in cancer and inflammatory diseases.

One of the pivotal studies conducted in 2023 demonstrated that 4-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonylbenzonitrile exhibits nanomolar inhibitory activity against a subset of tyrosine kinases, including those involved in tumor proliferation and angiogenesis. The study employed a combination of in vitro enzymatic assays and cell-based models to validate its efficacy, with results indicating a high degree of specificity for the intended targets.

Further research has explored the compound's pharmacokinetic properties, highlighting its favorable absorption and metabolic stability profiles. Preclinical trials in animal models have shown promising bioavailability and minimal off-target effects, suggesting its potential for further development as a therapeutic agent. However, challenges such as solubility and formulation optimization remain areas of active investigation.

In addition to its kinase inhibitory properties, recent findings have also suggested potential applications of this compound in neurodegenerative diseases. Preliminary data indicate its ability to cross the blood-brain barrier and exert neuroprotective effects, possibly through modulation of oxidative stress pathways. These findings, though preliminary, open new avenues for research in CNS disorders.

In conclusion, 4-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonylbenzonitrile represents a versatile and potent scaffold with broad therapeutic potential. Ongoing studies aim to further refine its pharmacological properties and explore its utility in combination therapies. The compound's unique chemical structure and biological activity underscore its importance in the evolving landscape of drug discovery and development.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd